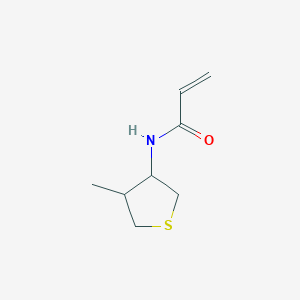
N-(4-Methylthiolan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of thiol-containing compounds that have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-Methylthiolan-3-yl)prop-2-enamide is not fully understood. However, it has been proposed that N-(4-Methylthiolan-3-yl)prop-2-enamide exerts its biological activity by modulating various signaling pathways. For example, N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been shown to inhibit NF-κB signaling, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. In addition, N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to possess antimicrobial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Methylthiolan-3-yl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising biological activity against various targets. However, one limitation is that the mechanism of action of N-(4-Methylthiolan-3-yl)prop-2-enamide is not fully understood, which makes it difficult to design experiments to elucidate its biological activity. Another limitation is that the compound has not been extensively tested in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Methylthiolan-3-yl)prop-2-enamide. One direction is to elucidate the mechanism of action of the compound. This would provide valuable insights into the biological activity of N-(4-Methylthiolan-3-yl)prop-2-enamide and could lead to the development of more potent analogs. Another direction is to test the compound in animal models to evaluate its efficacy and toxicity. This would provide valuable information on the potential applications of N-(4-Methylthiolan-3-yl)prop-2-enamide in medicinal chemistry. Finally, the synthesis of novel analogs of N-(4-Methylthiolan-3-yl)prop-2-enamide could lead to the development of compounds with improved biological activity and selectivity.
Synthesemethoden
N-(4-Methylthiolan-3-yl)prop-2-enamide can be synthesized by the reaction of 4-methylthiophenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction yields N-(4-Methylthiolan-3-yl)prop-2-enamide as a yellowish oil that can be purified using column chromatography. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylthiolan-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial activities. N-(4-Methylthiolan-3-yl)prop-2-enamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been tested against various bacterial strains and has shown potent antimicrobial activity.
Eigenschaften
IUPAC Name |
N-(4-methylthiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODPAYYAYMCSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC1NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

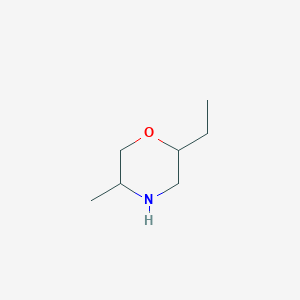
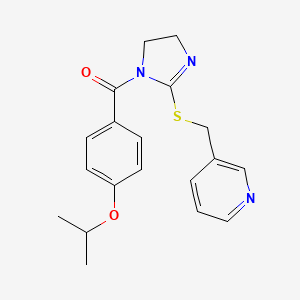
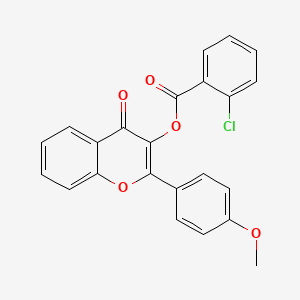
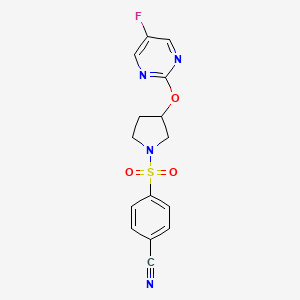
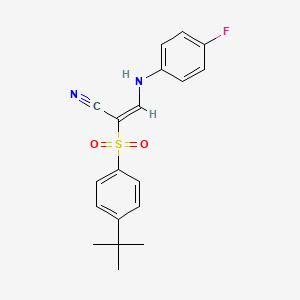
![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)
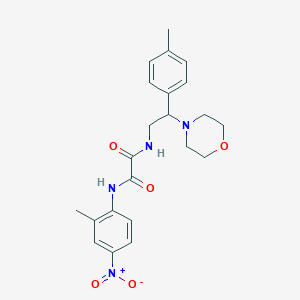
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)
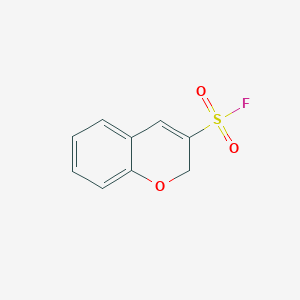
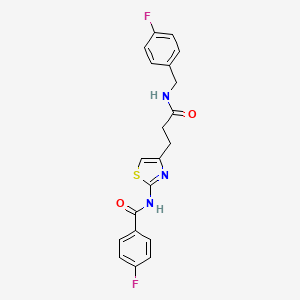
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)